![molecular formula C15H24N4O3 B121001 rac 5-Hydroxy Propentofylline CAS No. 56395-62-1](/img/structure/B121001.png)
rac 5-Hydroxy Propentofylline
Overview
Description
rac 5-Hydroxy Propentofylline: is a hydroxy metabolite of Propentofylline, a xanthine derivative known for its neuroprotective effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 5-Hydroxy Propentofylline typically involves the hydroxylation of Propentofylline. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing advanced techniques to maintain consistency and quality. The production process is designed to meet stringent regulatory standards, ensuring the compound’s suitability for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: rac 5-Hydroxy Propentofylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, altering the compound’s chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
- Reference Standard : rac 5-Hydroxy Propentofylline is used as a reference standard in analytical chemistry to study the properties and behavior of xanthine derivatives. This application is crucial for the development and validation of analytical methods that assess the purity and concentration of similar compounds.
Biology
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. It is believed to exert these effects through multiple mechanisms, including phosphodiesterase inhibition, which increases levels of cyclic adenosine monophosphate (cAMP), crucial for cellular signaling.
Medicine
- Therapeutic Potential : Research has explored the therapeutic applications of this compound in treating conditions like Alzheimer's disease. Studies suggest that it may improve cognitive function and reduce dementia severity in patients by enhancing adenosine's beneficial actions on neuronal health.
Industry
- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals and serves as a biochemical tool in various industrial processes. Its unique properties make it valuable in formulating drugs aimed at treating neurological disorders.
Neuroprotection
Studies indicate that this compound may protect neurons from damage associated with neurodegenerative disorders, particularly through its anti-inflammatory properties.
Anti-inflammatory Activity
Research has shown that this compound can significantly lower levels of pro-inflammatory cytokines in glial cells, suggesting a role in managing neuroinflammatory conditions.
Cognitive Improvement
Evidence suggests that this compound can improve cognitive function and reduce dementia severity, making it a candidate for further therapeutic exploration.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuroprotective Studies : Investigations into its ability to safeguard neurons against degeneration have shown promising results.
- Inflammation Modulation : Research indicates that this compound effectively reduces pro-inflammatory cytokines, which could play a role in treating inflammatory conditions.
- Cognitive Enhancement : Clinical studies suggest improvements in cognitive functions among patients treated with this compound.
Data Tables
Mechanism | Effect | Reference |
---|---|---|
Phosphodiesterase Inhibition | Increases cAMP levels, enhances cellular signaling | |
Adenosine Reuptake Inhibition | Enhances neuroprotective effects | |
Glial Cell Modulation | Reduces pro-inflammatory factors |
Mechanism of Action
rac 5-Hydroxy Propentofylline exerts its effects through multiple mechanisms, including:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, the compound increases the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling.
Adenosine Reuptake Inhibition: The compound inhibits the reuptake of adenosine, enhancing its neuroprotective effects.
Modulation of Glial Cells: It modulates glial cells, reducing the production of proinflammatory factors and enhancing neuroprotection.
Comparison with Similar Compounds
rac 5-Hydroxy Propentofylline is unique compared to other similar compounds due to its specific hydroxylation, which imparts distinct chemical and biological properties. Similar compounds include:
Propentofylline: The parent compound, known for its neuroprotective effects.
Pentoxifylline: Another xanthine derivative with vasodilatory properties.
Theophylline: A xanthine derivative used primarily for its bronchodilator effects.
These compounds share a common xanthine structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Overview
rac 5-Hydroxy Propentofylline is a hydroxy metabolite of Propentofylline, a xanthine derivative recognized for its neuroprotective properties. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and other conditions due to its multifaceted biological activities.
The biological activity of this compound involves several key mechanisms:
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, this compound increases cyclic adenosine monophosphate (cAMP) levels, which is crucial for various cellular signaling pathways.
- Adenosine Reuptake Inhibition : This compound inhibits the reuptake of adenosine, enhancing its neuroprotective effects by promoting adenosine's beneficial actions on neuronal health.
- Modulation of Glial Cells : It modulates glial cell activity, reducing the production of pro-inflammatory factors and contributing to neuroprotection.
Biological Effects
The compound has been investigated for various biological effects, including:
- Neuroprotection : Studies suggest that this compound may protect neurons from damage associated with conditions like Alzheimer's disease and other neurodegenerative disorders .
- Anti-inflammatory Activity : By modulating inflammatory responses in the brain, it may help alleviate symptoms associated with neuroinflammation .
- Cognitive Improvement : There is evidence indicating that this compound can improve cognitive function and reduce dementia severity in patients .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuroprotective Studies :
-
Inflammation Modulation :
- Research has indicated that the compound can significantly lower levels of pro-inflammatory cytokines in glial cells, suggesting a role in managing neuroinflammatory conditions.
- Cognitive Enhancement :
Data Tables
Mechanism | Effect | Reference |
---|---|---|
Phosphodiesterase Inhibition | Increases cAMP levels, enhances cellular signaling | |
Adenosine Reuptake Inhibition | Enhances neuroprotective effects | |
Glial Cell Modulation | Reduces pro-inflammatory factors |
Properties
IUPAC Name |
1-(5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERFGCPAKWKZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430873 | |
Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-62-1 | |
Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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